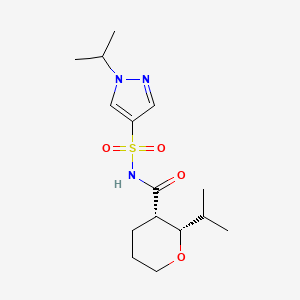![molecular formula C19H20N2O3 B7338562 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0974 and is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.
Wissenschaftliche Forschungsanwendungen
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as migraine, neuropathic pain, and irritable bowel syndrome. The compound acts as a selective antagonist of the CGRP receptor, which is known to play a crucial role in the pathogenesis of these diseases. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing pain and improving symptoms in patients with these diseases.
Wirkmechanismus
The mechanism of action of 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid involves the selective blockade of the CGRP receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. By blocking the CGRP receptor, this compound reduces the release of CGRP and hence reduces pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of pain and inflammation in various diseases such as migraine, neuropathic pain, and irritable bowel syndrome. The compound has been shown to be well-tolerated and safe in clinical studies, with minimal adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid in lab experiments include its high potency and selectivity towards the CGRP receptor. This compound can be used to study the role of CGRP in various diseases and to develop new therapies targeting the CGRP receptor. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid. These include the development of new therapies targeting the CGRP receptor, the investigation of the role of CGRP in other diseases, and the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid involves the reaction of benzoic acid with (1S,2S)-2-phenylcyclopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-tert-butoxycarbonyl (Boc)-protected glycine methyl ester to yield the final product. This method has been optimized to yield high purity and high yield of the final product.
Eigenschaften
IUPAC Name |
3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(23)15-8-4-5-13(9-15)11-20-19(24)21-12-16-10-17(16)14-6-2-1-3-7-14/h1-9,16-17H,10-12H2,(H,22,23)(H2,20,21,24)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWWYDVUJOWCR-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CNC(=O)NCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)CNC(=O)NCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,3S)-3-cyanocyclopentyl]-3-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea](/img/structure/B7338497.png)
![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![(8aS)-2-[2-(3,4-difluorophenyl)ethyl]-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine](/img/structure/B7338517.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3S)-N-methyl-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338531.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![(3aR,7aS)-5-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B7338534.png)
![5-chloro-2-[[(3S)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7338535.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
